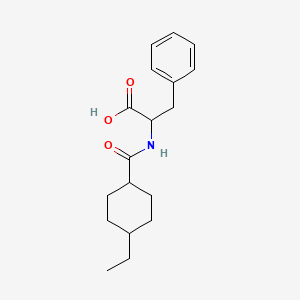![molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its azido group, which imparts unique chemical reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the Oxolan Ring: The oxolan ring is introduced via a glycosylation reaction, where a sugar derivative reacts with the purine base.
Introduction of the Azido Group: The azido group is added through a nucleophilic substitution reaction, where an appropriate azide source reacts with a halogenated precursor.
Formation of the Benzamide Group: The final step involves the coupling of the purine derivative with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
科学研究应用
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with nucleic acids and proteins. The azido group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of nucleic acid synthesis. This property is particularly useful in antiviral research, where the compound can disrupt the replication of viral genomes.
相似化合物的比较
Similar Compounds
- N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- N-[9-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- N-[9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Uniqueness
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry and bioconjugation applications. This sets it apart from similar compounds that lack the azido functionality.
属性
分子式 |
C17H16N8O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27) |
InChI 键 |
YTFBISSPQNGWPJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
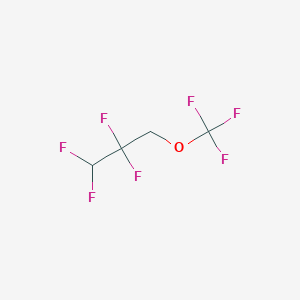
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
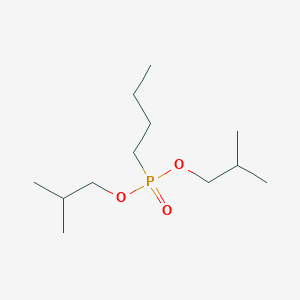

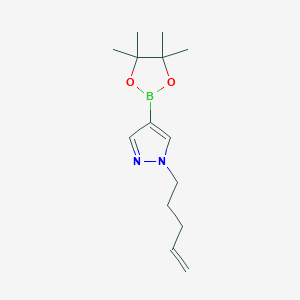
![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)


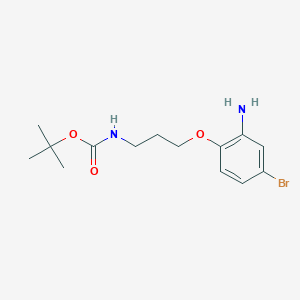
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
